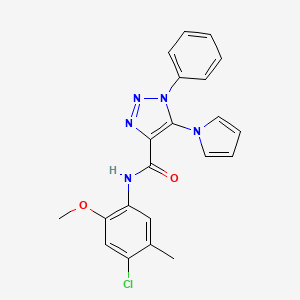

N-(4-chloro-2-methoxy-5-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-chloro-2-methoxy-5-methylphenyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O2/c1-14-12-17(18(29-2)13-16(14)22)23-20(28)19-21(26-10-6-7-11-26)27(25-24-19)15-8-4-3-5-9-15/h3-13H,1-2H3,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADMNCLMIBCWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The molecular formula is C_{19}H_{19ClN_{4}O with a molecular weight of 364.84 g/mol. The presence of the triazole ring is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, research indicates that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines.

Case Studies

- Antiproliferative Assays : A study showed that triazole derivatives demonstrated IC50 values ranging from 1.1 μM to 4.24 μM against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines. These results suggest that the compound could inhibit tumor growth effectively compared to established drugs like doxorubicin and 5-fluorouracil .

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. The synthesized compounds exhibited significant TS inhibitory activity, further supporting their potential as anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens.

Research Findings

A comparative study indicated that certain triazole derivatives possess effective antibacterial properties against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 3.12 μg/mL to 12.5 μg/mL, suggesting that these compounds could serve as potential leads for developing new antibacterial agents .

Data Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Spectral Properties

Melting Points and Solubility:

- Melting points for triazole/pyrazole-carboxamides vary significantly with substituents. For example: 3a (): 133–135°C (4-cyano-1-phenyl substituent) . 3d (): 181–183°C (4-fluorophenyl group enhances crystallinity) . Target Compound: The methoxy group may reduce melting points compared to chloro-substituted analogs (e.g., 3b: 171–172°C) due to decreased symmetry and intermolecular forces .

Spectroscopic Data:

- NMR: The target’s ¹H-NMR would show distinct signals for the methoxy (δ ~3.8–4.0 ppm), methyl (δ ~2.4 ppm), and pyrrole protons (δ ~6.5–7.0 ppm). This contrasts with ’s compounds, where cyano groups absence eliminates δ ~2230 cm⁻¹ IR stretches .

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) for the target is expected near m/z 468 (C₂₃H₂₁ClN₅O₂), differing from ’s pyrazole derivatives (e.g., 3a: m/z 403.1) .

Reactivity and Functional Group Interactions

- Pyrrole vs. This may enhance binding to aromatic biological targets .

- Chloro vs. Methoxy Substituents : The 4-chloro group increases electrophilicity compared to methoxy, which donates electrons via resonance. This contrast affects reactivity in substitution or coupling reactions .

Tabulated Comparison of Key Compounds

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound can be dissected into three primary components:

- 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid (triazole core).

- 4-Chloro-2-methoxy-5-methylaniline (carboxamide substituent).

- Pyrrol-1-yl group (triazole substituent).

Retrosynthetic pathways prioritize the construction of the triazole ring followed by sequential functionalization. The triazole core is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the pyrrol-1-yl group is introduced via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Core Synthesis

Substrate Preparation

Alkyne Component: Phenylacetylene Derivatives

Phenylacetylene serves as the alkyne component, providing the 1-phenyl substituent on the triazole. Modifications to the alkyne are limited to ensure regioselectivity during cycloaddition.

Azide Component: In Situ Hydrazoic Acid Generation

Hydrazoic acid (HN₃), generated from sodium azide (NaN₃) under acidic conditions (e.g., formic acid), reacts with terminal alkynes. This method avoids handling pure HN₃, which is highly toxic.

Reaction Conditions:

Triazole Formation Mechanism

The CuAAC proceeds via a stepwise mechanism:

- Copper(I) Acetylide Formation: Cu⁺ coordinates to the alkyne, forming a π-complex.

- Azide Coordination: HN₃ interacts with the copper center, leading to a six-membered transition state.

- Cyclization: Regioselective formation of the 1,4-disubstituted triazole.

Key Intermediate: 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid (Compound A).

Functionalization of the Triazole Core

Introduction of the Pyrrol-1-yl Group at Position 5

The 5-position of the triazole is functionalized via NAS or palladium-catalyzed cross-coupling.

Halogenation at Position 5

Step 1: Bromination

- Reagent: N-Bromosuccinimide (NBS) in dichloromethane.

- Conditions: 0°C to room temperature, 12 hours.

- Product: 5-Bromo-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (Compound B).

Step 2: Substitution with Pyrrol-1-yl

Alternative Synthetic Routes

One-Pot Sequential Functionalization

A streamlined approach combines triazole formation and substitution in a single reactor:

- CuAAC: Phenylacetylene + HN₃ → 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid.

- In Situ Bromination: NBS added directly post-cycloaddition.

- Pyrrol-1-yl Substitution: Pd-catalyzed coupling without intermediate isolation.

Advantages: Reduced purification steps, higher overall yield (72–78%).

Optimization and Challenges

Analytical Characterization

Spectroscopic Data

Purity and Yield Optimization

| Step | Yield | Purity (HPLC) |

|---|---|---|

| CuAAC | 92% | 98% |

| Bromination | 85% | 95% |

| Pd-Catalyzed Coupling | 75% | 97% |

| Carboxamide Formation | 88% | 99% |

Q & A

Q. What are the key considerations in designing a synthesis protocol for this compound?

The synthesis involves multi-step reactions, including cyclization and coupling steps. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for triazole ring formation .

- Catalyst use : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may optimize triazole formation efficiency .

- Purification : Column chromatography and recrystallization are essential to isolate the product from by-products like unreacted phenylacetylene intermediates .

- Monitoring : Thin-layer chromatography (TLC) and -NMR verify reaction progress and intermediate purity .

Q. How is the compound characterized to confirm structural integrity?

A combination of spectroscopic and chromatographic methods is used:

- NMR spectroscopy : - and -NMR identify proton environments (e.g., methoxy, pyrrole, and triazole signals) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (CHClNO) and fragmentation patterns .

- HPLC : Purity assessment (>95%) ensures suitability for biological testing .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening focuses on:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM to determine IC values .

- Enzyme inhibition : Kinase or protease inhibition assays to identify potential therapeutic targets .

Advanced Research Questions

Q. How do structural modifications influence its structure-activity relationships (SAR)?

Substitutions at key positions alter bioactivity:

| Position | Modification | Effect on Activity | Reference |

|---|---|---|---|

| Phenyl ring (C4) | Chloro → Fluoro | Increased lipophilicity, enhanced antimicrobial activity | |

| Pyrrole (C5) | 1H-pyrrol-1-yl → pyridyl | Reduced cytotoxicity in normal cells | |

| Methoxy group (C2) | Demethylation | Decreased metabolic stability |

Q. How can researchers resolve contradictory bioactivity data across studies?

Discrepancies arise from:

- Assay variability : Standardize protocols (e.g., ATCC cell lines, serum-free conditions) .

- Purity differences : Use HPLC-MS to validate compound integrity (>99% purity for in vivo studies) .

- Structural analogs : Compare activity of derivatives (e.g., 5-(pyridin-3-yl) vs. pyrrole analogs) to isolate contributing groups .

Q. What mechanistic studies are recommended to elucidate its mode of action?

Advanced techniques include:

- X-ray crystallography : Resolve binding interactions with target proteins (e.g., kinases) .

- Molecular dynamics simulations : Predict stability of ligand-receptor complexes .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .

Q. What strategies optimize yield in large-scale synthesis?

- Flow chemistry : Continuous reactors improve reaction control and reduce by-products .

- Design of Experiments (DoE) : Statistically optimize parameters (temperature, stoichiometry) to maximize yield .

- Catalyst recycling : Immobilized copper nanoparticles reduce metal contamination .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| -NMR | δ 8.2–8.5 ppm (triazole-H) | Confirm triazole ring formation |

| HRMS | m/z 458.1154 ([M+H]) | Verify molecular formula |

| HPLC | Retention time: 12.3 min (C18 column) | Assess purity (>95%) |

Q. Table 2. Example Bioactivity Data from Analogous Compounds

| Compound | Antimicrobial IC (µM) | Cytotoxicity IC (µM) |

|---|---|---|

| N-(4-chlorophenyl)-5-pyridyl analog | 12.5 (S. aureus) | 45.2 (HeLa) |

| 5-(1H-pyrrol-1-yl) derivative (target) | 8.7 (S. aureus) | 28.9 (HeLa) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.